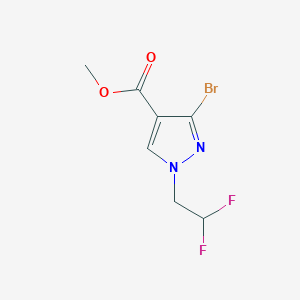

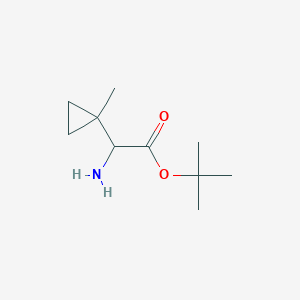

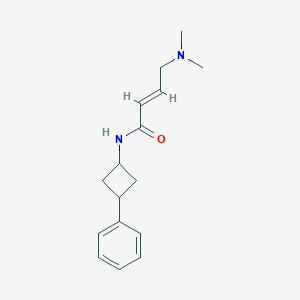

![molecular formula C16H16O4 B2515081 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 335419-03-9](/img/structure/B2515081.png)

3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, also known as JWH-018, is a synthetic cannabinoid compound that has gained popularity in recent years due to its psychoactive effects. This compound is known to bind with the cannabinoid receptors in the brain, producing a range of physiological and psychological effects. In

Scientific Research Applications

Synthetic Protocols and Chemical Properties

6H-Benzo[c]chromen-6-ones, to which the mentioned compound is closely related, serve as core structures in secondary metabolites of considerable pharmacological importance. Synthetic protocols for 6H-benzo[c]chromen-6-ones involve Suzuki coupling reactions, radical-mediated cyclization, and metal or base-catalyzed cyclization, among others. These procedures underscore the importance of developing efficient and simple synthetic methods for compounds like 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, offering pathways to explore their potential in drug development and other applications (Mazimba, 2016).

Biological Activities

Chromones, including derivatives of 6H-benzo[c]chromen-6-ones, exhibit a range of physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. These activities are largely attributed to their antioxidant properties, which are critical in neutralizing active oxygen and curtailing free radical processes that lead to cellular impairment. The presence of specific functional groups within the chromone nucleus, such as the double bond and carbonyl group, is essential for radical scavenging activity, highlighting the potential of compounds like this compound in therapeutic applications (Yadav et al., 2014).

Cleaner Production and Environmental Sustainability

The synthesis and application of compounds derived from 6H-benzo[c]chromen-6-ones align with the goals of cleaner production and environmental sustainability. By developing synthetic routes that minimize toxic by-products and energy consumption, researchers can produce pharmacologically active compounds in a manner that is less harmful to the environment. This approach is in line with efforts to find sustainable green production options for various industries, including pharmaceuticals (Panda et al., 2016).

properties

IUPAC Name |

3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-10(17)9-19-11-6-7-13-12-4-2-3-5-14(12)16(18)20-15(13)8-11/h6-8H,2-5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGMQVTVRDIZGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

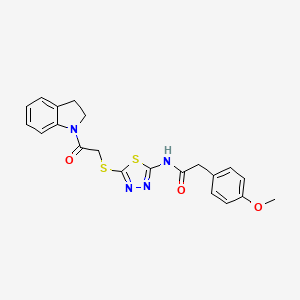

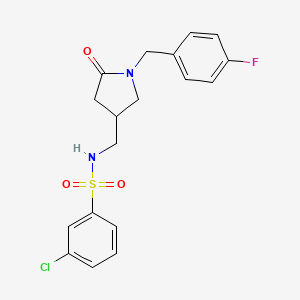

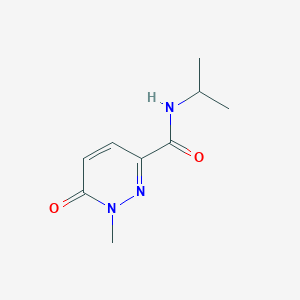

![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2515004.png)

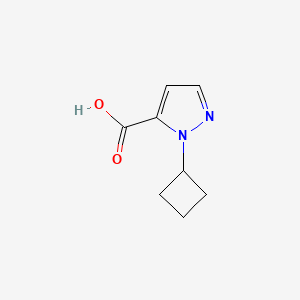

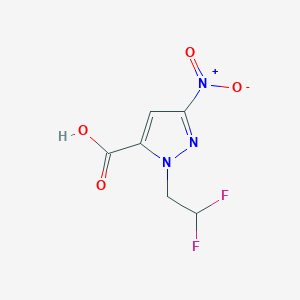

![1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2515006.png)

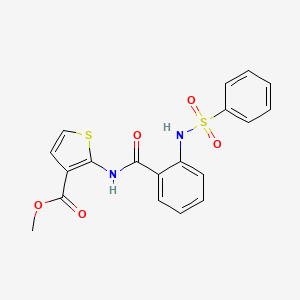

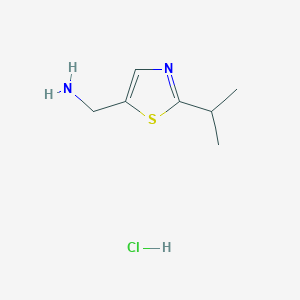

![1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2515019.png)